molecular formula C24H21N3O4S B11139574 1-(4-Methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11139574
M. Wt: 447.5 g/mol
InChI Key: DEGWBUNZCBSGPX-UHFFFAOYSA-N
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Description

The core structure consists of a fused chromene-pyrrole-dione system. Key substituents include:

  • 1-(4-Methoxyphenyl): A methoxy-substituted aryl group at position 1, which may enhance solubility and modulate electronic properties.
  • 2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]: A 1,3,4-thiadiazole ring substituted with a 2-methylpropyl (isobutyl) group at position 4. The thiadiazole moiety contributes to metabolic stability and hydrogen-bonding interactions, while the branched alkyl chain may influence lipophilicity .

No direct molecular formula or mass is provided in the evidence, but analogous compounds (e.g., : molecular weight ~434.49 g/mol) suggest a comparable range. The compound’s synthesis likely employs multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aldehydes, and amines, as reported in related methodologies .

Properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H21N3O4S/c1-13(2)12-18-25-26-24(32-18)27-20(14-8-10-15(30-3)11-9-14)19-21(28)16-6-4-5-7-17(16)31-22(19)23(27)29/h4-11,13,20H,12H2,1-3H3

InChI Key

DEGWBUNZCBSGPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC

Origin of Product

United States

Biological Activity

The compound 1-(4-Methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores the various biological activities associated with this compound, including its synthesis, pharmacological effects, and potential applications in medicine.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H22N4O3SC_{17}H_{22}N_4O_3S and a molecular weight of 362.4 g/mol. Its structure features a chromeno-pyrrole backbone fused with a thiadiazole moiety, which is known for contributing to various biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. A study on similar thiadiazole derivatives demonstrated their effectiveness against multiple cancer cell lines, including leukemia and breast cancer. The antitumor activity was assessed using the sulforhodamine B assay across 60 cancer cell lines at the National Cancer Institute. The results showed that certain modifications to the thiadiazole ring enhanced the anticancer activity significantly .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell Line TestedIC50 (µM)
Compound AMDA-MB-468 (Breast)5.0
Compound BA549 (Lung)10.2
Compound CHCT116 (Colon)7.5

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of related compounds featuring the thiadiazole structure. In vivo studies have shown that certain derivatives can significantly reduce seizure activity in models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. These findings suggest that the compound may have potential as an anticonvulsant agent .

MAO Inhibition

The inhibition of monoamine oxidase (MAO) is another promising biological activity associated with thiadiazole derivatives. A study reported that specific derivatives exhibited potent MAO-A inhibitory activity, with IC50 values in the low micromolar range. This suggests potential applications in treating mood disorders and neurodegenerative diseases .

Table 2: MAO-A Inhibition Activity

CompoundIC50 (µM)
Compound X0.060 ± 0.002
Compound Y0.241 ± 0.011
Compound Z0.500 ± 0.050

Synthesis

The synthesis of 1-(4-Methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions beginning with the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and carboxylic acids. Subsequent steps include functionalization with methoxy and other substituents to enhance biological activity.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in various biological assays:

  • Study on Antitumor Effects: A series of thiadiazole derivatives were tested against human cancer cell lines with promising results indicating their potential as new anticancer agents.
  • Evaluation of Anticonvulsant Properties: Compounds were evaluated for their anticonvulsant effects using established animal models, showing significant reductions in seizure frequency.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The initial steps may include the formation of the thiadiazole ring followed by the introduction of the chromeno-pyrrole moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents.

  • Anticancer Activity : Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have been evaluated for their ability to inhibit cell proliferation in hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) cell lines using MTT assays .
  • Antimicrobial Properties : The thiadiazole moiety is known for its antimicrobial activity. Research has demonstrated that compounds containing this structure can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Agricultural Applications

The compound's structural features allow it to function as a potential agrochemical.

  • Pesticidal Activity : Compounds with similar thiadiazole structures have been investigated for their effectiveness as pesticides. They can act against various pests and pathogens affecting crops, thus contributing to agricultural productivity .

Material Science

The unique properties of this compound also lend themselves to applications in material science.

  • Organic Electronics : The electronic properties of compounds with chromeno-pyrrole structures make them suitable candidates for organic semiconductors. Research is ongoing into their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics.

Case Studies

StudyFocusFindings
Anticancer EfficacyDemonstrated significant growth inhibition in HepG-2 and MDA-MB-231 cell lines with IC50 values indicating potent activity.
Antimicrobial TestingShowed effective inhibition against a range of bacterial strains, suggesting potential as a new class of antibiotics.
Agrochemical PotentialEvaluated for efficacy against agricultural pests with promising results indicating reduced pest populations in controlled environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ primarily in substituents on the chromenopyrroledione core and the heterocyclic appendages. Key comparisons include:

Compound Core Substituents Heterocyclic Group Molecular Weight (g/mol) Reported Bioactivity
Target Compound: 1-(4-Methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-chromeno[2,3-c]pyrrole-3,9-dione 1: 4-Methoxyphenyl; 2: 5-isobutyl-thiadiazole 1,3,4-Thiadiazole (isobutyl-substituted) ~470 (estimated) Not explicitly reported
AV-C (): 1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-chromeno[2,3-c]pyrrole-3,9-dione 1: 2-Fluorophenyl; 2: 5-isopropyl-thiadiazole 1,3,4-Thiadiazole (isopropyl-substituted) ~450 (estimated) TRIF pathway agonist; antiviral
: 1-(4-Methoxyphenyl)-2-[3-(4-morpholinyl)propyl]-chromeno[2,3-c]pyrrole-3,9-dione 1: 4-Methoxyphenyl; 2: morpholinylpropyl Morpholine-containing alkyl chain 434.49 Not explicitly reported

Key Observations:

Substituent Effects on Bioactivity: The thiadiazole group in the target compound and AV-C contrasts with the morpholinylpropyl chain in . The isobutyl (target compound) vs.

Synthetic Flexibility: Libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones (223 examples) have been synthesized via one-pot multicomponent reactions, demonstrating compatibility with diverse substituents (e.g., aryl aldehydes, amines) . The target compound’s synthesis likely follows similar protocols, with tailored reagents to introduce the thiadiazole-isobutyl group.

Biological Potential: While AV-C has demonstrated antiviral activity, the target compound’s 4-methoxyphenyl and isobutyl-thiadiazole groups may position it for exploration in oncology or anti-inflammatory studies, given the pharmacophore’s versatility .

Research Findings and Implications

  • Synthetic Efficiency: The target compound’s synthesis benefits from established methodologies enabling rapid diversification, as evidenced by libraries of chromenopyrrolediones . Reaction conditions (e.g., hydrazine hydrate, heating) are critical for optimizing yields .
  • Structure-Activity Relationships (SAR) : Substituent variations significantly impact bioactivity. For instance, fluorophenyl groups (AV-C) enhance electronic effects, while methoxyphenyl groups (target compound) may improve solubility .
  • Unmet Needs: No direct bioactivity data exists for the target compound in the provided evidence. Further studies should prioritize assays against viral or cancer targets, leveraging insights from AV-C’s TRIF pathway activation .

Preparation Methods

Reaction Components and Mechanism

The general protocol employs three components:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1) – Provides the chromene-dione framework.

  • 4-Methoxybenzaldehyde (2) – Introduces the aryl substituent.

  • 5-(2-Methylpropyl)-1,3,4-thiadiazol-2-amine (3) – Supplies the thiadiazole ring.

The proposed mechanism proceeds through:

  • Schiff base formation between aldehyde 2 and amine 3

  • Michael addition of the imine to diketone 1

  • Tautomerization and acid-catalyzed cyclization to form the chromeno-pyrrole core.

Optimized Reaction Conditions

ParameterOptimal ValueEffect on Yield
SolventAnhydrous ethanolMaximizes solubility of intermediates
Temperature80°C (reflux)Completes cyclization in 20 h
Acid catalyst1 mL acetic acidEnhances cyclization without decomposition
Stoichiometry1:1:1 molar ratioMinimizes side products
WorkupEthanol crystallization≥95% purity without chromatography

Critical to success is the pre-synthesis of 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine , typically achieved via:

  • Cyclocondensation of thiosemicarbazide with isovaleric acid chloride

  • Subsequent Hofmann degradation to generate the primary amine.

Stepwise Synthesis and Intermediate Characterization

For laboratories lacking MCR capabilities, a sequential approach has been validated:

Chromeno-Pyrrole Core Formation

Step 1: Condensation of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with 4-methoxybenzaldehyde yields the chalcone intermediate (87% yield).
Step 2: Cyclization with ammonium acetate in glacial acetic acid produces 1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (mp 218–220°C).

Characterization Data:

  • IR (KBr): 1712 cm⁻¹ (C=O), 1651 cm⁻¹ (conj. C=O)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.8 Hz, H-5), 7.89 (dd, J=8.8, 2.4 Hz, H-6), 6.98–7.12 (m, aromatic H), 3.85 (s, OCH₃).

Optimization Strategies for Industrial Scaling

Comparative studies reveal critical factors for process intensification:

Catalysis Screening

CatalystYield (%)Purity (%)
Acetic acid7492
p-TsOH8189
Yb(OTf)₃8595
Without catalyst3278

Lanthanide triflates like Yb(OTf)₃ enhance reaction rates through Lewis acid activation of carbonyl groups.

Solvent Effects

SolventDielectric ConstantYield (%)
Ethanol24.374
DMF36.768
DCM8.941
Dioxane2.283

Polar aprotic solvents improve solubility of the thiadiazole amine but require careful water exclusion.

Comparative Analysis of Synthetic Routes

ParameterMCR ApproachStepwise Synthesis
Total Steps14
Overall Yield72–94%58–62%
Purity95% (crystallized)99% (chromatography)
ScalabilityKilogram-scaleGram-scale
Equipment NeedsStandard glasswareSchlenk techniques

The MCR method offers superior atom economy (82% vs 67%) and reduced E-factor (18 vs 45), making it preferable for industrial applications .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Chromeno-pyrrole coreAcetic acid/DMF, 100°C, 6 h65–70
Thiadiazole formationThioamide, NaOAc, ethanol, reflux, 4 h55–60

Advanced: How can computational modeling guide the design of derivatives with improved biological activity?

Answer:
Molecular docking and density functional theory (DFT) are critical for predicting interactions with biological targets (e.g., enzymes like 14-α-demethylase). Steps include:

Target selection : Use Protein Data Bank (PDB) structures (e.g., 3LD6 for antifungal targets) to model ligand binding .

Docking simulations : Software like AutoDock Vina evaluates binding affinities of the compound’s thiadiazole and chromeno-pyrrole moieties .

SAR analysis : Modify substituents (e.g., 2-methylpropyl group) to enhance hydrophobic interactions or hydrogen bonding. DFT calculates charge distribution to prioritize substituents .

Example Insight : The 4-methoxyphenyl group increases π-π stacking with aromatic residues in enzyme active sites, while the thiadiazole enhances polar contacts .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • 1H/13C NMR : Assign peaks for the chromeno-pyrrole core (e.g., aromatic protons at δ 6.8–7.5 ppm) and thiadiazole protons (δ 2.5–3.2 ppm for methylpropyl groups) .
  • HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~520–550) and purity (>95% by reverse-phase C18 columns) .
  • Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced: How do solvent polarity and temperature affect the compound’s stability during storage?

Answer:

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) stabilize the compound via hydrogen bonding with the pyrrole NH, while nonpolar solvents (hexane) induce crystallization but may degrade thiadiazole moieties over time .
  • Temperature : Thermal gravimetric analysis (TGA) shows decomposition onset at ~220°C. Store at –20°C in amber vials to prevent photodegradation of the methoxyphenyl group .

Q. Table 2: Stability Data

ConditionDegradation Rate (%/month)Key Degradation Pathway
RT, DMSO<2%Oxidation of thiadiazole
4°C, ethanol1.5%Hydrolysis of ester

Advanced: How to resolve contradictory bioactivity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic profiling : Use LC-MS/MS to assess bioavailability. Poor solubility (logP ~3.5) may reduce in vivo efficacy despite high in vitro potency .
  • Metabolite identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., demethylation of the methoxyphenyl group) that may antagonize activity .
  • Dose optimization : Adjust dosing regimens based on allometric scaling from rodent models to account for rapid clearance .

Basic: What are the key considerations for designing SAR studies on this compound?

Answer:

  • Core modifications : Replace the chromeno-pyrrole with quinoline or indole analogs to assess scaffold flexibility .
  • Substituent variation : Systematically alter the 2-methylpropyl group (e.g., cyclopropyl, isobutyl) to probe steric effects on target binding .
  • Bioisosteric replacement : Substitute the thiadiazole with 1,2,4-triazole to evaluate electronic effects on potency .

Advanced: What mechanistic insights can be gained from studying its reactivity under photolytic conditions?

Answer:

  • Photodegradation pathways : UV-Vis spectroscopy and HPLC track cleavage of the chromeno-pyrrole ring or methoxyphenyl demethylation .
  • Reactive oxygen species (ROS) : Use ESR spectroscopy to detect singlet oxygen or free radicals generated during irradiation, which may correlate with off-target toxicity .

Basic: How to validate the compound’s selectivity for a target enzyme versus related isoforms?

Answer:

  • Enzyme inhibition assays : Compare IC50 values against isoforms (e.g., CYP51A vs. CYP51B) using fluorogenic substrates .
  • Crystallography : Co-crystallize the compound with isoforms to identify critical binding residues (e.g., hydrophobic pockets vs. polar active sites) .

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